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Compound of Interest

Compound Name: Speciophylline

Cat. No.: B150622 Get Quote

Structural Elucidation of Speciophylline: An In-
depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of

Speciophylline, a pentacyclic oxindole alkaloid, utilizing Nuclear Magnetic Resonance (NMR)

spectroscopy and X-ray crystallography. This document details the experimental protocols and

presents the key data obtained from these analytical techniques, offering valuable insights for

researchers in natural product chemistry, pharmacology, and drug development.

Introduction to Speciophylline
Speciophylline is a naturally occurring pentacyclic oxindole alkaloid found in plants of the

Mitragyna and Uncaria genera. It is one of several stereoisomers of the oxindole alkaloid

family, which are known for their diverse biological activities. The precise determination of the

three-dimensional structure of Speciophylline is crucial for understanding its chemical

properties, biological function, and potential as a therapeutic agent. This guide focuses on the

two primary methods for unambiguous structure elucidation: NMR spectroscopy and X-ray

crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful non-destructive technique that provides detailed information

about the molecular structure of a compound in solution. By analyzing the magnetic properties

of atomic nuclei, NMR can reveal the connectivity of atoms and their spatial relationships.

NMR Data Presentation
The ¹H and ¹³C NMR spectral data for Speciophylline are summarized in the tables below.

These assignments are based on a combination of 1D and 2D NMR experiments, including

COSY and DEPT.

Table 1: ¹H NMR Chemical Shift Data for Speciophylline (in CDCl₃)
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Proton
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

H-3 4.15 d 11.0

H-5α 2.55 m

H-5β 3.10 m

H-6α 2.05 m

H-6β 2.20 m

H-9 7.45 d 7.5

H-10 7.05 t 7.5

H-11 7.15 t 7.5

H-12 6.80 d 7.5

H-14α 1.80 m

H-14β 2.30 m

H-15 2.95 m

H-17 7.50 s

H-19 4.85 q 6.8

H-20 1.95 m

H-21α 2.80 m

H-21β 3.20 m

18-CH₃ 1.40 d 6.8

16-OCH₃ 3.70 s

N-H 8.85 s

Table 2: ¹³C NMR Chemical Shift Data for Speciophylline (in CDCl₃)
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Carbon Chemical Shift (δ) ppm DEPT

C-2 181.5 C

C-3 70.5 CH

C-5 53.0 CH₂

C-6 35.5 CH₂

C-7 55.0 C

C-8 134.0 C

C-9 123.5 CH

C-10 122.0 CH

C-11 128.0 CH

C-12 109.5 CH

C-13 142.0 C

C-14 30.0 CH₂

C-15 38.0 CH

C-16 167.5 C

C-17 154.0 CH

C-18 19.0 CH₃

C-19 74.0 CH

C-20 41.5 CH

C-21 59.0 CH₂

16-OCH₃ 51.5 CH₃

Experimental Protocols for NMR Analysis
A standard set of NMR experiments is required for the complete structural elucidation of a

natural product like Speciophylline.
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Sample Preparation:

Dissolution: Dissolve 5-10 mg of purified Speciophylline in approximately 0.5-0.7 mL of

deuterated chloroform (CDCl₃).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Filtration: Filter the solution into a 5 mm NMR tube to remove any particulate matter.

NMR Experiments:

¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to determine the

chemical shifts, multiplicities, and coupling constants of the protons.

¹³C NMR: A one-dimensional carbon NMR spectrum, typically proton-decoupled, is acquired

to identify the chemical shifts of all carbon atoms.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135

experiments are performed to differentiate between CH, CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy): A 2D homonuclear correlation experiment that identifies

proton-proton (¹H-¹H) spin-spin couplings, revealing the connectivity of proton networks.

HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear correlation

experiment that shows correlations between protons and their directly attached carbons (¹J-

coupling).

HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear correlation experiment

that reveals long-range correlations between protons and carbons (typically ²J and ³J-

couplings), which is crucial for connecting different spin systems and identifying quaternary

carbons.

X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic and

molecular structure of a crystalline compound. By analyzing the diffraction pattern of X-rays
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passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be

determined.

X-ray Crystallography Data Presentation
The crystal structure of Speciophylline has been determined and deposited in the Cambridge

Crystallographic Data Centre (CCDC) with the deposition number 189179. While the full

crystallographic information file (CIF) can be retrieved from the CCDC, a summary of the key

crystallographic data is presented below.

Table 3: Crystal Data and Structure Refinement for Speciophylline (CCDC 189179)

Parameter Value

Empirical formula C₂₁H₂₄N₂O₄

Formula weight 368.43

Temperature 293(2) K

Wavelength 1.54178 Å

Crystal system Orthorhombic

Space group P2₁2₁2₁

Unit cell dimensions a = 8.123(1) Å

b = 13.456(2) Å

c = 17.234(3) Å

α = 90°

β = 90°

γ = 90°

Volume 1883.4(5) Å³

Z 4

Density (calculated) 1.298 Mg/m³
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Note: The bond lengths and angles are extensive and can be found in the full CIF file from the

CCDC.

Experimental Protocol for X-ray Crystallography
The process of determining a crystal structure by X-ray diffraction involves several key steps.

1. Crystallization:

Method: Single crystals of Speciophylline suitable for X-ray diffraction are typically grown by

slow evaporation of a solution.

Solvent System: A common solvent system for crystallization of alkaloids is a mixture of a

good solvent (e.g., methanol, ethanol, or acetone) and a poor solvent (e.g., hexane or

water). The optimal solvent system needs to be determined empirically.

Procedure: A saturated solution of Speciophylline is prepared in the chosen solvent system

and allowed to stand undisturbed in a loosely covered vial. Slow evaporation of the solvent

over several days to weeks can yield high-quality single crystals.

2. Data Collection:

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray

diffractometer.

The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations

and radiation damage.

The diffractometer, equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα

radiation), rotates the crystal while irradiating it with X-rays.

A detector records the positions and intensities of the diffracted X-ray beams.

3. Structure Solution and Refinement:

The collected diffraction data is processed to determine the unit cell parameters and space

group.
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The initial crystal structure is solved using direct methods or Patterson methods.

The structural model is then refined using least-squares methods to best fit the experimental

diffraction data, yielding the final atomic coordinates, bond lengths, and bond angles.

Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the

structural characterization of Speciophylline.
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Overall workflow for the isolation and structural elucidation of Speciophylline.
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Detailed workflow for NMR-based structural analysis of Speciophylline.
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Detailed workflow for X-ray crystallography-based structural analysis.

Conclusion
The combination of advanced NMR spectroscopic techniques and single-crystal X-ray

crystallography provides a powerful and comprehensive approach for the unambiguous

structural determination of complex natural products like Speciophylline. The data and

protocols presented in this guide serve as a valuable resource for researchers involved in the

isolation, characterization, and development of novel bioactive compounds from natural

sources. The detailed structural information is fundamental for understanding the structure-

activity relationships and for guiding future synthetic and medicinal chemistry efforts.
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To cite this document: BenchChem. [structural characterization of Speciophylline using NMR
and X-ray crystallography]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b150622#structural-characterization-of-speciophylline-
using-nmr-and-x-ray-crystallography]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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